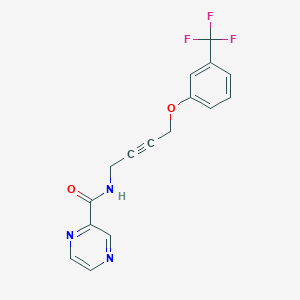
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide, also known as TFPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrazine derivatives and has been shown to have a wide range of biological activities.
Scientific Research Applications
Anticancer Agents
The TFM group in N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide contributes to its promising anticancer properties. Researchers have investigated its effects on tumor growth inhibition, apoptosis induction, and cell cycle arrest. Preclinical studies suggest that this compound selectively targets cancer cells, making it a potential candidate for novel chemotherapeutic agents .
Necroptosis Inhibitors
Necroptosis, a regulated form of cell death, plays a role in various diseases. Compounds containing the TFM group, such as N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide analogues, have been studied as necroptosis inhibitors. These molecules target receptor-interacting protein kinase 3 (RIPK3) and show promise in preventing tissue damage associated with necroptosis .
Agrochemicals and Crop Protection
Fluorine-containing compounds often find applications in agrochemicals due to their stability and bioactivity. N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives may exhibit insecticidal or herbicidal properties. Researchers explore their potential as environmentally friendly alternatives for pest control .
Drug Delivery Systems
The TFM group’s lipophilicity and electronic properties make it an attractive component in drug delivery systems. Researchers have investigated incorporating N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide into nanoparticles, micelles, or liposomes. These systems enhance drug solubility, stability, and targeted delivery .
Materials Science and Catalysis
Fluorinated compounds play a crucial role in materials science and catalysis. The TFM group’s electron-withdrawing nature influences reactivity and selectivity. Researchers explore N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives as ligands in transition metal complexes or as building blocks for functional materials .
Pharmacokinetic Modulators
The TFM group can impact pharmacokinetics by altering drug metabolism, distribution, and excretion. Researchers investigate whether N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide derivatives enhance oral bioavailability, prolong half-life, or reduce toxicity. These studies aim to optimize drug candidates .
properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)12-4-3-5-13(10-12)24-9-2-1-6-22-15(23)14-11-20-7-8-21-14/h3-5,7-8,10-11H,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCYMDLGVANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)
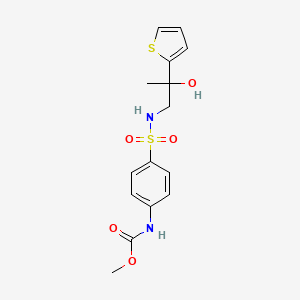
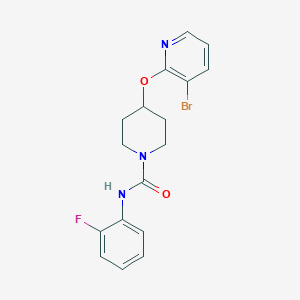
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)
![6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2579637.png)
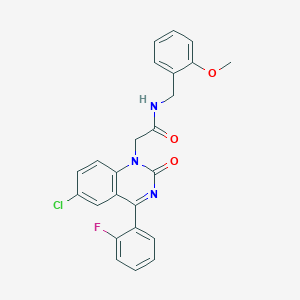
![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)
![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)
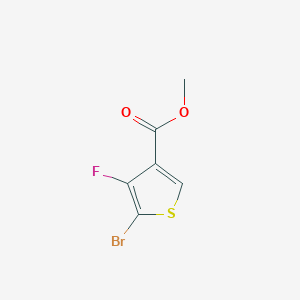
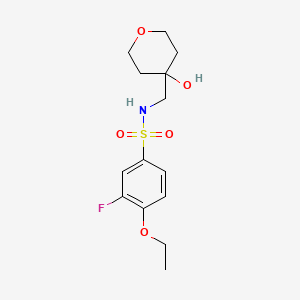
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)